molecular formula C21H30O3 B14687560 7-Ketopregnenolone CAS No. 33530-84-6

7-Ketopregnenolone

Cat. No.: B14687560
CAS No.: 33530-84-6
M. Wt: 330.5 g/mol
InChI Key: WNHLZNUVEVVTSY-GVQHXQKQSA-N
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Description

7-Ketopregnenolone, also known as 3β-hydroxy-5-pregnen-7,20-dione, is a steroidal compound derived from pregnenolone. It is characterized by the presence of an oxo group at the 7th position of the steroid nucleus. This compound is a member of the 3β-hydroxy-Δ5-steroids and plays a significant role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ketopregnenolone typically involves the oxidation of pregnenolone. One common method includes the use of oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of solvents like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective oxidation at the 7th position .

Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches, including microbial transformation. Specific strains of bacteria or fungi are used to convert pregnenolone into this compound through enzymatic oxidation. This method is preferred for its efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions: 7-Ketopregnenolone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Pyridinium chlorochromate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol.

Major Products:

Scientific Research Applications

7-Ketopregnenolone has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various steroidal compounds.

    Biology: Studied for its role in neurosteroid metabolism and its effects on the central nervous system.

    Medicine: Investigated for potential therapeutic applications, including its anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the production of steroid-based pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Ketopregnenolone involves its interaction with specific enzymes and receptors in the body. It is known to modulate the activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in the local generation of 7β-hydroxy-neurosteroids. This modulation affects various molecular pathways, including those involved in energy metabolism and immune response .

Comparison with Similar Compounds

    Pregnenolone: The parent compound from which 7-Ketopregnenolone is derived.

    7-Keto-dehydroepiandrosterone (7-Keto-DHEA): Another 7-oxo steroid with similar metabolic pathways.

    7β-Hydroxy-pregnenolone: A reduced form of this compound.

Uniqueness: this compound is unique due to its specific oxidation at the 7th position, which imparts distinct biological activities compared to its parent compound, pregnenolone. Its ability to modulate 11β-HSD1 activity and its role in neurosteroid metabolism make it a compound of significant interest in both research and therapeutic contexts .

Properties

CAS No.

33530-84-6

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one

InChI

InChI=1S/C21H30O3/c1-12(22)15-4-5-16-19-17(7-9-21(15,16)3)20(2)8-6-14(23)10-13(20)11-18(19)24/h11,14-17,19,23H,4-10H2,1-3H3/t14-,15+,16-,17-,19-,20-,21+/m0/s1

InChI Key

WNHLZNUVEVVTSY-GVQHXQKQSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C

Origin of Product

United States

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